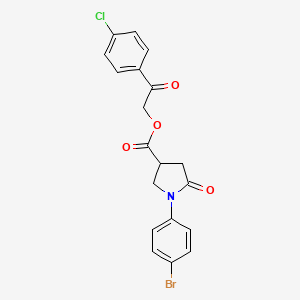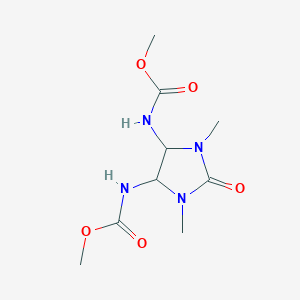
dimethyl (1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)biscarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)biscarbamate, commonly known as DDB, is a carbamate derivative that has been extensively studied for its potential applications in various scientific fields. It is a white crystalline powder that is soluble in water and organic solvents. DDB has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
作用機序
The mechanism of action of DDB involves the inhibition of certain enzymes and the modulation of various biochemical pathways. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. DDB has also been found to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
DDB has been found to possess a wide range of biochemical and physiological effects. It has been found to possess antimicrobial and antiviral properties, making it a promising candidate for use in the treatment of infectious diseases. DDB has also been found to possess anticancer properties, making it a potential candidate for use in cancer therapy. It has been found to be effective in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
DDB has several advantages for use in laboratory experiments. It is stable under normal laboratory conditions and is readily soluble in water and organic solvents. DDB is also relatively easy to synthesize, making it a cost-effective option for use in laboratory experiments. However, DDB has some limitations, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for research on DDB. One potential area of research is the development of new synthetic methods for the production of DDB. Another potential area of research is the study of the mechanism of action of DDB and its potential applications in the treatment of various diseases. Additionally, further research is needed to determine the potential toxicity of DDB and its safety for use in humans.
合成法
The synthesis of DDB involves the reaction of dimethyl carbonate with urea in the presence of sodium methoxide. The resulting product is then treated with phosgene to obtain DDB. The reaction mechanism involves the formation of an intermediate, which undergoes cyclization to form DDB.
科学的研究の応用
DDB has been extensively studied for its potential applications in various scientific fields. It has been found to possess antimicrobial, antiviral, and anticancer properties. DDB has also been found to be effective in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has been used as a tool in the study of various biochemical pathways and has been found to be a potent inhibitor of certain enzymes.
特性
IUPAC Name |
methyl N-[5-(methoxycarbonylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O5/c1-12-5(10-7(14)17-3)6(11-8(15)18-4)13(2)9(12)16/h5-6H,1-4H3,(H,10,14)(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHXEHBULHDLBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(N(C1=O)C)NC(=O)OC)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-acetyl-11-[5-(4-bromophenyl)-2-furyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4929125.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4929127.png)

![N-(4-phenoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4929140.png)
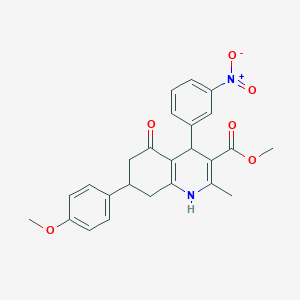
![2-[2-(2,3-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B4929148.png)
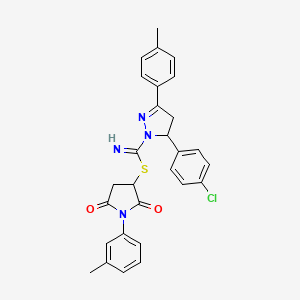

![1-{1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl}-4-piperidinecarboxamide](/img/structure/B4929158.png)
![5-[(5-chloro-2-thienyl)methylene]-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4929175.png)
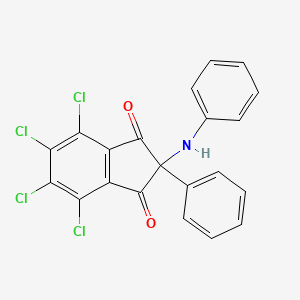
![2-(4-chlorophenyl)-N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4929186.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-pyridinamine hydrochloride](/img/structure/B4929195.png)
